molecular formula C10H18N2O3 B15255262 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid

1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B15255262
M. Wt: 214.26 g/mol
InChI Key: OZEHUTIBXNOSIT-UHFFFAOYSA-N
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Description

1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid is a piperidine-based compound characterized by a propylaminocarbonyl substituent at the 1-position and a carboxylic acid group at the 4-position of the piperidine ring. Piperidine-4-carboxylic acid derivatives are often explored for their conformational flexibility, hydrogen-bonding capacity, and bioavailability, making them valuable scaffolds in drug design .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

1-(propylcarbamoyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H18N2O3/c1-2-5-11-10(15)12-6-3-8(4-7-12)9(13)14/h8H,2-7H2,1H3,(H,11,15)(H,13,14)

InChI Key

OZEHUTIBXNOSIT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of piperidine-4-carboxylic acid with propylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound .

Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Amide Formation

Reaction TypeReagents/ConditionsProducts
Acyl chloride methodSOCl₂/PCl₃, then propylamine 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid
Coupling agent methodBPC or EDC, propylamine, RT Target amide

Substitution Reactions

The compound may undergo nucleophilic substitution if the propylamino group is replaced by other nucleophiles (e.g., amines, thiols). For example:

  • Amine Replacement : Reaction with excess methylamine under acidic or basic conditions could yield methylamino derivatives.

Hydrolysis

  • Amide Hydrolysis : Under basic conditions (e.g., NaOH), the amide may hydrolyze to regenerate the carboxylic acid and propylamine.

Biological and Chemical Stability

  • pKa Considerations : The carboxylic acid group (pKa ~4.8–5.0, based on similar compounds ) may influence reaction conditions, requiring deprotonation for nucleophilic attack.

  • Enzymatic Degradation : Amides are generally stable but may hydrolyze under extreme pH or enzyme-catalyzed conditions.

Reaction Optimization

Industrial-scale synthesis may involve:

  • Automated Reactors : Controlled temperature (e.g., 20–40°C for acylation ) and pressure for high yield.

  • Purification : Distillation or chromatography to isolate the target compound from byproducts.

Structural Analogues and Insights

Related compounds like N-acetylisonipecotic acid and 4-amino-1-Boc-piperidine-4-carboxylic acid highlight the importance of protecting groups (e.g., Boc, acetyl) during synthesis. For example:

  • Deprotection : Removal of the Boc group via acidic hydrolysis (e.g., TFA) could regenerate the amino group in analogues .

Mechanism of Action

The mechanism of action of 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Key Observations :

  • Alkyl vs.
  • Electron-Withdrawing Groups : Halogenated substituents (Cl, Br) may enhance binding to hydrophobic pockets in biological targets but reduce solubility in aqueous media .

Physicochemical Properties

Data from select compounds highlight substituent effects:

Compound Name Molecular Weight (g/mol) Log S (Solubility) TPSA (Ų) Hydrogen Bond Donors References
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid 217.22 -1.5 66.8 2
1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid 267.7 Not reported 58.2 1
1-[(Cyclopropylamino)carbonyl]piperidine-4-carboxylic acid 226.27 Estimated -2.0 76.3 3
GSK3004774 ~600 (estimated) Not reported >100 4

Key Observations :

  • Solubility: The ethoxycarbonyl derivative (Log S = -1.5) shows moderate solubility, likely due to its ester group, whereas cyclopropylaminocarbonyl and aromatic analogs may exhibit lower solubility due to increased hydrophobicity .
  • Topological Polar Surface Area (TPSA): Higher TPSA values correlate with hydrogen-bonding capacity, influencing membrane permeability. The cyclopropylaminocarbonyl derivative (TPSA = 76.3 Ų) may have reduced BBB penetration compared to the ethoxycarbonyl analog (TPSA = 66.8 Ų) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(Propylamino)carbonyl]piperidine-4-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves functionalizing the piperidine ring via carbamoylation. A base-catalyzed reaction (e.g., triethylamine) between piperidine-4-carboxylic acid and propyl isocyanate under anhydrous conditions in dichloromethane or THF is common. Temperature control (0–25°C) minimizes side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere conditions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of propylamino (δ ~1.2–1.6 ppm for CH₂ groups) and piperidine ring protons (δ ~2.5–3.5 ppm).
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3300 cm⁻¹).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (m/z = theoretical molecular weight ± 1 Da) .

Q. What biological targets are hypothesized for this compound, and how can binding assays be designed?

  • Methodological Answer : Based on structural analogs (e.g., piperidine-carboxylic acid derivatives), potential targets include G-protein-coupled receptors (GPCRs) or enzymes like cyclooxygenase-2 (COX-2). Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd). For enzyme inhibition, employ kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Include positive controls (e.g., indomethacin for COX-2) and validate with dose-response curves .

Advanced Research Questions

Q. How does the propylamino-carbamoyl moiety influence the compound’s pharmacokinetic properties compared to other alkylamino derivatives?

  • Methodological Answer : Conduct comparative SAR studies using analogs (e.g., ethylamino or butylamino derivatives). Assess logP (via shake-flask method) to quantify lipophilicity and correlate with membrane permeability (Caco-2 cell assays). Metabolic stability can be tested using liver microsomes (e.g., half-life determination via LC-MS). The propyl chain balances lipophilicity and solubility, potentially enhancing bioavailability relative to shorter/longer alkyl chains .

Q. What computational strategies are effective for predicting the compound’s interaction with protein targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Glide) to model binding poses in target active sites (e.g., COX-2 PDB: 5KIR). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability (RMSD < 2 Å over 100 ns). Free energy perturbation (FEP) or MM-PBSA calculations quantify binding energy. Pair computational predictions with experimental mutagenesis (e.g., alanine scanning) to confirm critical residues .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Use orthogonal assays (e.g., SPR vs. ITC for binding; enzymatic vs. cell-based assays for inhibition). Cross-validate with CRISPR-edited cell lines to isolate target-specific effects. Statistical meta-analysis of dose-response data (IC50/EC50 values) across studies identifies outliers and establishes consensus .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term in vitro studies?

  • Methodological Answer : Stability is pH-dependent due to the carboxylic acid group. Use buffered solutions (pH 6–7.4) to minimize hydrolysis. Lyophilization with cryoprotectants (trehalose, mannitol) enhances shelf life. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) and quantify impurities using UPLC-MS. Antioxidants (e.g., ascorbic acid) may mitigate oxidation .

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